molecular formula C14H10ClFINO B11552227 2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol

Cat. No.: B11552227
M. Wt: 389.59 g/mol
InChI Key: KGRLYSOMNMTCAE-UHFFFAOYSA-N
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Description

2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is a Schiff base compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol typically involves the condensation reaction between 3-chloro-4-fluoroaniline and 6-iodo-4-methylsalicylaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions . The resulting Schiff base is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The halogen atoms (chlorine, fluorine, and iodine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or antioxidant effects . The compound’s mechanism of action involves binding to molecular targets such as enzymes or DNA, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
  • 3-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
  • 2-{(E)-[(4-fluorophenyl)imino]methyl}phenol

Uniqueness

2-[(E)-[(3-Chloro-4-fluorophenyl)imino]methyl]-6-iodo-4-methylphenol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of chlorine, fluorine, and iodine atoms in the structure provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C14H10ClFINO

Molecular Weight

389.59 g/mol

IUPAC Name

2-[(3-chloro-4-fluorophenyl)iminomethyl]-6-iodo-4-methylphenol

InChI

InChI=1S/C14H10ClFINO/c1-8-4-9(14(19)13(17)5-8)7-18-10-2-3-12(16)11(15)6-10/h2-7,19H,1H3

InChI Key

KGRLYSOMNMTCAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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